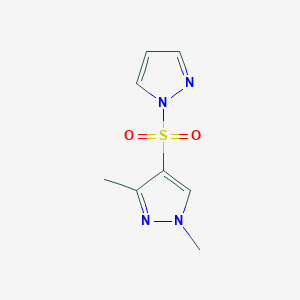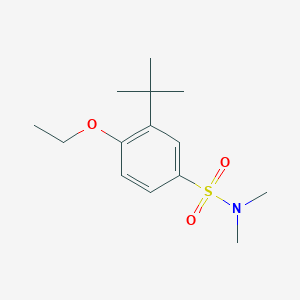
5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione
説明
Indole diones are a class of organic compounds that exhibit a wide range of biological activities and are of significant interest in pharmaceutical research. The specific compound , "5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione," belongs to this class and is expected to share some common properties and synthesis pathways with similar compounds.
Synthesis Analysis
The synthesis of indole dione derivatives often involves condensation reactions between appropriate indole and diketone precursors. For closely related compounds, such as 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, synthesis involves reactions with thiosemicarbazones or aminofuran to form complex heterocycles (Kaynak, Özbey, & Karalı, 2013). These methodologies may be adaptable for synthesizing the compound of interest by substituting the appropriate methyl and methylbenzyl groups.
科学的研究の応用
Anticancer Potential
A series of novel compounds, including analogs of 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, were synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines. For instance, specific analogs showed potent growth inhibition against melanoma and ovarian cancer cells, highlighting their potential as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Structural Analysis and Isomer Characterization
The molecular and crystal structure of closely related compounds was determined, focusing on their isomers. This study is crucial for understanding the physical and chemical properties of such compounds, which can influence their potential applications in various fields (Karalı, 2021).
Nucleophilic Reactivities
Research on the nucleophilic reactivities of indoles, including derivatives similar to 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, helps in understanding their chemical behavior. This knowledge is vital for designing synthesis processes and predicting reactions in various chemical and biological contexts (Lakhdar et al., 2006).
Versatility in Drug Synthesis
Isatins, including 1H-indole-2,3-dione derivatives, are known for their versatility in the synthesis of a wide range of heterocyclic compounds. They serve as raw materials for drug synthesis and play a role in modulating biochemical processes, highlighting their importance in pharmaceutical research (Garden & Pinto, 2001).
Synthesis and Functionalization Techniques
Advancements in synthesis and functionalization of indoles, including those related to 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, have been explored. This includes methods like palladium-catalyzed reactions, which are significant for creating biologically active compounds (Cacchi & Fabrizi, 2005).
特性
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-3-6-13(7-4-11)10-18-15-8-5-12(2)9-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVQZXHYAWLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)

![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)
